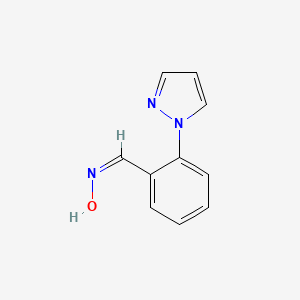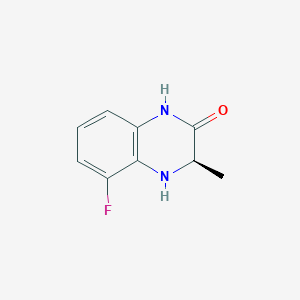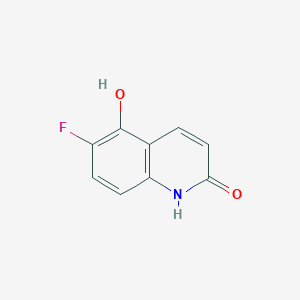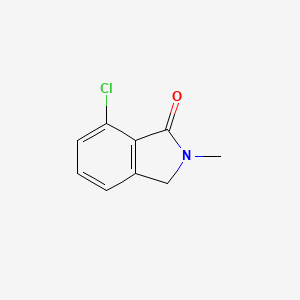
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes an ethyl group, a hydroxymethyl group, and a carboxylic acid group attached to the pyrrole ring
准备方法
合成路线和反应条件
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-羧酸的合成可以通过多种合成路线实现。一种常见的方法是使用柠檬酸作为催化剂,使苯胺与二乙基乙炔二羧酸酯和4-茴香醛反应。 该反应通常在室温下使用磁力搅拌在乙醇中进行 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高产物的产率和纯度。此外,使用绿色化学原理,如溶剂回收和废物最小化,可以使该过程更具可持续性。
化学反应分析
反应类型
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-羧酸会发生多种化学反应,包括:
氧化: 羟甲基可以用高锰酸钾或三氧化铬等氧化剂氧化为羧酸基团。
还原: 羧酸基团可以用锂铝氢化物等还原剂还原为醇。
取代: 乙基可以通过亲核取代反应用其他烷基或芳基取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 在氢化钠等碱的存在下,烷基卤化物或芳基卤化物。
主要形成的产物
氧化: 4-乙基-5-(羧甲基)-3-甲基-1H-吡咯-2-羧酸。
还原: 4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-甲醇。
取代: 各种取代的吡咯衍生物,具体取决于所用取代基。
科学研究应用
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-羧酸具有多种科学研究应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 研究其在药物开发中的潜在用途,尤其是其与生物靶标相互作用的能力。
工业: 用于生产具有特定性能的特种化学品和材料。
作用机制
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-羧酸的作用机制涉及其与各种分子靶标和途径的相互作用。该化合物可以与蛋白质、酶和受体形成氢键和疏水相互作用,从而调节其活性。所涉及的特定途径取决于生物学环境和靶分子。
相似化合物的比较
类似化合物
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-甲酰胺: 类似的结构,但用酰胺基团代替羧酸基团。
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-羧酸酯: 类似的结构,但用酯基团代替羧酸基团。
独特性
4-乙基-5-(羟甲基)-3-甲基-1H-吡咯-2-羧酸的独特性在于其官能团的组合,赋予了它特定的化学反应性和生物活性。羟甲基和羧酸基团的存在允许进行多种化学修饰和与生物靶标的相互作用,使其成为研究和工业应用的多功能化合物。
属性
CAS 编号 |
31840-13-8 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC 名称 |
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-3-6-5(2)8(9(12)13)10-7(6)4-11/h10-11H,3-4H2,1-2H3,(H,12,13) |
InChI 键 |
KUQBWVKJYBNIQJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1C)C(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)


![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)



